molecular formula C7H13NO4S B3045303 Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- CAS No. 104614-53-1

Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-

Cat. No. B3045303
CAS RN: 104614-53-1
M. Wt: 207.25 g/mol
InChI Key: KAMMMODIQXXFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- is a chemical compound that belongs to the class of amino acids. It is also known as S-methylcysteine or Methylthioacetic acid. Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- is a non-protein amino acid that is found in various plant species, including garlic, onion, and Brassicaceae family. This compound has been studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- is not fully understood. However, it has been suggested that its biological activities are due to its ability to modulate various signaling pathways, including the MAPK/ERK and NF-κB pathways. It has also been shown to activate the Nrf2/ARE pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- has been shown to have various biochemical and physiological effects. It has been found to reduce lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also readily available from natural sources, such as garlic and onion. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its biological activities.

Future Directions

There are several future directions for the study of Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs that target specific signaling pathways. Additionally, future studies could focus on the development of new synthesis methods for Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-, which could improve its solubility and make it more suitable for use in various experiments.

Scientific Research Applications

Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- has been studied for its various biological activities. It has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have anticancer activity by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

2-[carboxymethyl(2-methylsulfanylethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-13-3-2-8(4-6(9)10)5-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMMMODIQXXFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633859
Record name 2,2'-{[2-(Methylsulfanyl)ethyl]azanediyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-

CAS RN

104614-53-1
Record name 2,2'-{[2-(Methylsulfanyl)ethyl]azanediyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-
Reactant of Route 3
Reactant of Route 3
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-
Reactant of Route 4
Reactant of Route 4
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-
Reactant of Route 5
Reactant of Route 5
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-
Reactant of Route 6
Reactant of Route 6
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.